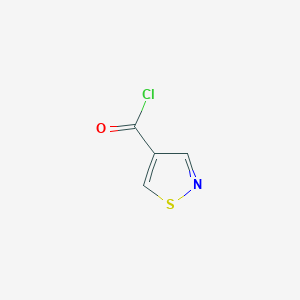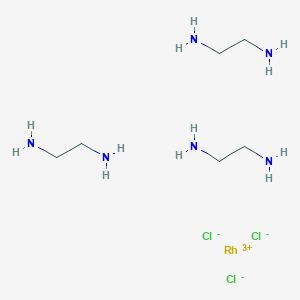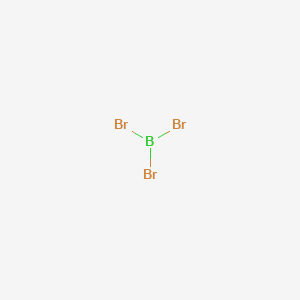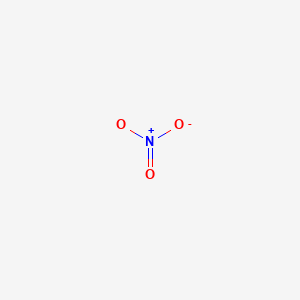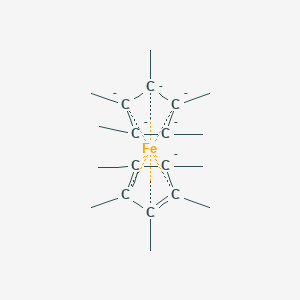
Bis(4-trifluoromethylphenyl)chlorophosphine
Übersicht
Beschreibung
Bis(4-trifluoromethylphenyl)chlorophosphine is a chemical compound with the molecular formula C14H8ClF6P . It has a molecular weight of 356.632 .
Molecular Structure Analysis
The molecular structure of Bis(4-trifluoromethylphenyl)chlorophosphine is represented by the formula C14H8ClF6P . The exact mass is 355.99600 .Physical And Chemical Properties Analysis
Bis(4-trifluoromethylphenyl)chlorophosphine has a density of 1.42 g/ml . It has a boiling point of 110ºC at 0.4mm . The compound is in a liquid state .Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Mixed Phosphorotrithioates
- Summary of the Application : Bis(4-trifluoromethylphenyl)chlorophosphine is used in the synthesis of mixed phosphorotrithioates. This involves a one-pot synthesis process that occurs under mild conditions at ambient temperature, without the need for additional additives .
- Methods of Application or Experimental Procedures : The method involves the use of diverse thiols as nucleophilic reactants, 1-chloro-N,N,N′,N′-tetraisopropylphosphanediamine (bis(diisopropylamino)chlorophosphine) as the phosphorus precursor, and various sulphenyl chlorides as sources of electrophilic sulfur .
- Results or Outcomes : The result is a novel and efficient synthesis of mixed phosphorotrithioates. The study also extends to the synthesis of phosphoroselenodithioates, demonstrating the broad applicability of this synthetic protocol .
Application 2: Preparation of Tertiary Phosphines
- Summary of the Application : Bis(4-trifluoromethylphenyl)chlorophosphine is used in the synthesis of tertiary phosphines. Tertiary phosphines are a class of organophosphorus compounds that have found wide applications in various fields, including transition metal catalysis and organocatalysis .
- Methods of Application or Experimental Procedures : The synthesis of tertiary phosphines often involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines. This synthetic approach is widely used and universal .
- Results or Outcomes : The result is the successful synthesis of tertiary phosphines of various structures. These phosphines are then used in a wide range of applications, including the design of new phosphines and the tuning of their properties .
Application 3: Synthesis of Phosphaangulenes
- Summary of the Application : Bis(4-trifluoromethylphenyl)chlorophosphine is used in the synthesis of phosphaangulenes, which are hexacyclic triarylphosphines with a distinctive conical shape .
- Methods of Application or Experimental Procedures : The synthesis of phosphaangulenes involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines. This synthetic approach is widely used and universal .
- Results or Outcomes : The result is the successful synthesis of phosphaangulenes of various structures. These phosphines are then used in a wide range of applications, including the design of new phosphines and the tuning of their properties .
Safety And Hazards
The safety data sheet for Bis(4-trifluoromethylphenyl)chlorophosphine suggests that it should be handled with care. If inhaled, the person should be moved to fresh air and given artificial respiration if not breathing. In case of skin or eye contact, the area should be washed with plenty of water and a physician consulted. If swallowed, the mouth should be rinsed with water and a physician consulted .
Eigenschaften
IUPAC Name |
chloro-bis[4-(trifluoromethyl)phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF6P/c15-22(11-5-1-9(2-6-11)13(16,17)18)12-7-3-10(4-8-12)14(19,20)21/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLUOOURLNAOAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)P(C2=CC=C(C=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402632 | |
| Record name | BIS(4-TRIFLUOROMETHYLPHENYL)CHLOROPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-trifluoromethylphenyl)chlorophosphine | |
CAS RN |
13685-24-0 | |
| Record name | BIS(4-TRIFLUOROMETHYLPHENYL)CHLOROPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






